Neooncinotine

説明

特性

CAS番号 |

53602-28-1 |

|---|---|

分子式 |

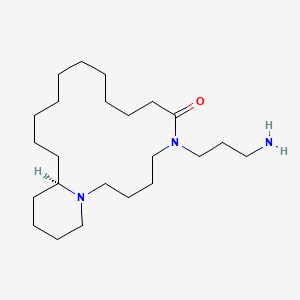

C23H45N3O |

分子量 |

379.6 g/mol |

IUPAC名 |

(18R)-6-(3-aminopropyl)-1,6-diazabicyclo[16.4.0]docosan-7-one |

InChI |

InChI=1S/C23H45N3O/c24-17-13-21-26-20-12-11-19-25-18-10-9-15-22(25)14-7-5-3-1-2-4-6-8-16-23(26)27/h22H,1-21,24H2/t22-/m1/s1 |

InChIキー |

HDBGIAZFRILRHP-JOCHJYFZSA-N |

SMILES |

C1CCCCCC(=O)N(CCCCN2CCCCC2CCCC1)CCCN |

異性体SMILES |

C1CCCCCC(=O)N(CCCCN2CCCC[C@H]2CCCC1)CCCN |

正規SMILES |

C1CCCCCC(=O)N(CCCCN2CCCCC2CCCC1)CCCN |

他のCAS番号 |

53602-28-1 |

同義語 |

neooncinotine |

製品の起源 |

United States |

科学的研究の応用

Antitumor Activity

Neooncinotine has shown promising results in preclinical studies regarding its antiproliferative effects against various cancer cell lines.

- Case Study: Cytotoxicity Against Cancer Cells

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including ovarian carcinoma (IGROV-1) and prostate cancer (CW22Rv1). The results indicated that this compound demonstrated significant antiproliferative activity, with an IC50 value of 14.5 µM against IGROV-1 cells, while showing limited effects on CW22Rv1 cells (IC50 > 100 µM) .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| IGROV-1 | 14.5 | Significant cytotoxicity |

| CW22Rv1 | >100 | Limited cytotoxicity |

Neuropharmacological Effects

Research indicates that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders.

- Case Study: Neuroprotective Potential

- In vitro studies have suggested that this compound can mitigate oxidative stress in neuronal cells, which is critical in the pathogenesis of neurodegenerative diseases. Further investigations are required to elucidate the exact mechanisms involved.

Synthesis and Chemical Properties

This compound can be synthesized efficiently through modern organic chemistry techniques, making it accessible for further research and development.

- Synthesis Methodology:

Future Directions and Research Opportunities

Given the preliminary findings regarding this compound's pharmacological properties, several future research avenues can be pursued:

- Clinical Trials: Initiating clinical trials to assess the safety and efficacy of this compound in humans.

- Mechanistic Studies: Conducting detailed mechanistic studies to understand its interactions at the molecular level.

- Formulation Development: Exploring various formulations for enhanced bioavailability and targeted delivery in therapeutic applications.

類似化合物との比較

Structural Comparison

Neooncinotine, oncinotine, and isooncinotine are distinguished by their macrocyclic ring configurations and functional groups:

- Ring Size and Stability: this compound’s 14-membered ring contrasts with oncinotine’s 12-membered ring and isooncinotine’s 15-membered structure.

- Functionalization: this compound and oncinotine both feature ketone groups, but this compound’s N,N′-diacetylation distinguishes it from oncinotine’s single acetyl group .

Analytical Differentiation

- Chromatography: this compound’s N,N′-diacetyl derivative (retention time = 12.3 min) is separable from oncinotine’s monoacetyl derivative (retention time = 9.8 min) via reverse-phase HPLC .

- Spectroscopy: ESI-MS of this compound shows a molecular ion peak at m/z 376.2 [M+H]⁺, compared to oncinotine’s m/z 334.1 [M+H]⁺, reflecting differences in acetylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。